molecular formula C7H4F3N3 B13656246 4-Methyl-2-(trifluoromethyl)pyrimidine-5-carbonitrile

4-Methyl-2-(trifluoromethyl)pyrimidine-5-carbonitrile

Cat. No.: B13656246
M. Wt: 187.12 g/mol
InChI Key: PGTJEZYVHJRLGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-2-(trifluoromethyl)pyrimidine-5-carbonitrile is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their wide range of biological activities. This particular compound is characterized by the presence of a trifluoromethyl group at the second position, a methyl group at the fourth position, and a carbonitrile group at the fifth position of the pyrimidine ring.

Preparation Methods

The synthesis of 4-Methyl-2-(trifluoromethyl)pyrimidine-5-carbonitrile typically involves the use of organolithium reagents. One common method includes the reaction of 2,4-dichloro-6-phenylpyrimidine with organolithium reagents to introduce the desired substituents at specific positions on the pyrimidine ring . The reaction conditions often involve low temperatures and the use of anhydrous solvents to ensure high regioselectivity and yield.

Chemical Reactions Analysis

4-Methyl-2-(trifluoromethyl)pyrimidine-5-carbonitrile undergoes various types of chemical reactions, including:

Scientific Research Applications

4-Methyl-2-(trifluoromethyl)pyrimidine-5-carbonitrile has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine:

    Anticancer Research: Pyrimidine derivatives, including this compound, have been studied for their potential as tyrosine kinase inhibitors targeting the epidermal growth factor receptor (EGFR).

    Neuroprotection: The compound has been evaluated for its neuroprotective and anti-neuroinflammatory properties.

Mechanism of Action

The mechanism of action of 4-Methyl-2-(trifluoromethyl)pyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

4-Methyl-2-(trifluoromethyl)pyrimidine-5-carbonitrile can be compared with other pyrimidine derivatives that have similar structures and biological activities:

Properties

Molecular Formula

C7H4F3N3

Molecular Weight

187.12 g/mol

IUPAC Name

4-methyl-2-(trifluoromethyl)pyrimidine-5-carbonitrile

InChI

InChI=1S/C7H4F3N3/c1-4-5(2-11)3-12-6(13-4)7(8,9)10/h3H,1H3

InChI Key

PGTJEZYVHJRLGD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1C#N)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.